molecular formula C13H18N2O B8334709 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one

4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one

Cat. No.: B8334709
M. Wt: 218.29 g/mol
InChI Key: LUTOSMMOQSDXDA-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one is a synthetic organic compound that features a cyclohexanone core substituted with a dimethylamino group and a pyridinyl group

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

4-(dimethylamino)-4-pyridin-2-ylcyclohexan-1-one

InChI

InChI=1S/C13H18N2O/c1-15(2)13(8-6-11(16)7-9-13)12-5-3-4-10-14-12/h3-5,10H,6-9H2,1-2H3

InChI Key

LUTOSMMOQSDXDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCC(=O)CC1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyclohexanone core: Starting from a suitable cyclohexane derivative, oxidation reactions can be employed to introduce the ketone functionality.

    Introduction of the pyridinyl group: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative is reacted with the cyclohexanone intermediate.

    Addition of the dimethylamino group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The dimethylamino and pyridinyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action for 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexan-1-one: Similar structure with the pyridinyl group at a different position.

    4-(Dimethylamino)-4-(pyridin-4-yl)cyclohexan-1-one: Another positional isomer.

    4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-2-one: Variation in the position of the ketone group.

Uniqueness

The unique combination of the dimethylamino and pyridinyl groups on the cyclohexanone core may confer specific chemical and biological properties that distinguish it from similar compounds. These properties could include differences in reactivity, binding affinity, and overall stability.

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